(2E)-3-(2-Methoxyphenyl)-N-({N'-[(3E)-2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)prop-2-enamide
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Overview
Description
(2E)-3-(2-Methoxyphenyl)-N-({N’-[(3E)-2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)prop-2-enamide is a complex organic compound with potential applications in various fields of science and industry. This compound features a combination of methoxyphenyl and indole structures, which are known for their diverse chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2-Methoxyphenyl)-N-({N’-[(3E)-2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)prop-2-enamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Indole Derivative: The indole derivative can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Hydrazone Formation: The indole derivative is then reacted with hydrazine to form the corresponding hydrazone.
Coupling with Methoxyphenyl Derivative: The hydrazone is coupled with a methoxyphenyl derivative through a condensation reaction, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to kilogram-scale production.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(2-Methoxyphenyl)-N-({N’-[(3E)-2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(2E)-3-(2-Methoxyphenyl)-N-({N’-[(3E)-2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-3-(2-Methoxyphenyl)-N-({N’-[(3E)-2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting Signaling Pathways: Influencing signaling pathways such as PI3K/Akt, MAPK, and NF-κB, which are involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
3-Benzyl-2-hydroxy-N-phenylbenzamide: Similar structure with a benzyl and phenylbenzamide moiety.
Ursolic Acid: A pentacyclic triterpenoid with diverse biological activities.
Uniqueness
(2E)-3-(2-Methoxyphenyl)-N-({N’-[(3E)-2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)prop-2-enamide is unique due to its combination of methoxyphenyl and indole structures, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for research and development.
Properties
Molecular Formula |
C28H26N4O4 |
---|---|
Molecular Weight |
482.5 g/mol |
IUPAC Name |
(E)-N-[2-[[2-hydroxy-1-(2-phenylethyl)indol-3-yl]diazenyl]-2-oxoethyl]-3-(2-methoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C28H26N4O4/c1-36-24-14-8-5-11-21(24)15-16-25(33)29-19-26(34)30-31-27-22-12-6-7-13-23(22)32(28(27)35)18-17-20-9-3-2-4-10-20/h2-16,35H,17-19H2,1H3,(H,29,33)/b16-15+,31-30? |
InChI Key |
HAMZQYKVQIZGET-DOHPXZPBSA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C(=O)NCC(=O)N=NC2=C(N(C3=CC=CC=C32)CCC4=CC=CC=C4)O |
Canonical SMILES |
COC1=CC=CC=C1C=CC(=O)NCC(=O)N=NC2=C(N(C3=CC=CC=C32)CCC4=CC=CC=C4)O |
Origin of Product |
United States |
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